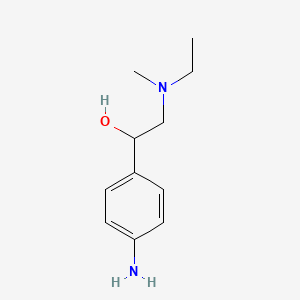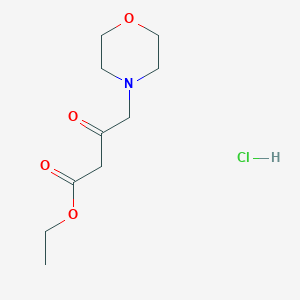![molecular formula C7H7N3 B1386712 1H-Pyrrolo[3,2-b]pyridin-3-amine CAS No. 1092960-98-9](/img/structure/B1386712.png)
1H-Pyrrolo[3,2-b]pyridin-3-amine
Overview
Description
1H-Pyrrolo[3,2-b]pyridin-3-amine belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . It has been used in the design of a series of derivatives with potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies . The structure-based design strategy has been used to design these derivatives as potent FGFR inhibitors .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . It consists of a pyrrole ring fused to a pyridine, forming a bicyclic heterocyclic compound .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it has been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques . For instance, its yield, melting point, and ATR-FTIR values can be determined .Scientific Research Applications
Synthesis and Chemical Properties
1H-Pyrrolo[3,2-b]pyridin-3-amine has been a subject of interest in the synthesis of various chemical compounds. Palmer et al. (2008) explored the preparation of a novel series of 1H-pyrrolo[3,2-b]pyridines, focusing on anti-secretory activity and lipophilicity, leading to potent inhibitors of the gastric acid pump (Palmer et al., 2008). Herbert and Wibberley (1969) investigated different routes for the preparation of 1H-pyrrolo[2,3-b]pyridines, leading to derivatives that underwent a range of chemical reactions (Herbert & Wibberley, 1969).
Catalytic Reactions
Zhiguo Zhang et al. (2015) developed a catalyst-free reaction for synthesizing 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, showcasing the compound's versatility in organic synthesis (Zhang et al., 2015). Similarly, De Rosa et al. (2015) examined the impact of Bronsted acids, bases, and Lewis acids on the reaction of amines with trifluoromethyl-β-diketones, producing regioisomeric 1H-pyrrolo[3,2-b]pyridines (De Rosa et al., 2015).
Molecular Modeling and Design
Arikawa et al. (2014) utilized molecular modeling to design 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers (P-CABs), highlighting the compound's application in drug design (Arikawa et al., 2014).
Synthesis of Heterocyclic Compounds
Li et al. (2020) developed a method for synthesizing pyrrolo[3,2-c]pyridin-4-one derivatives, emphasizing the compound's role in creating heterocyclic compounds with potential bioactive properties (Li et al., 2020). Khashi et al. (2015) described the synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using 1H-pyrrolo[3,2-b]pyridin-3-amines, demonstrating another avenue for creating complex heterocyclic structures (Khashi et al., 2015).
Applications in Photophysical Properties
Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine to create compounds for agrochemical and functional material applications. Their work highlights the utility of this compound in developing materials with unique photophysical properties (Minakata et al., 1992).
Mechanism of Action
Target of Action
The primary target of 1H-Pyrrolo[3,2-b]pyridin-3-amine is the Serine/threonine-protein kinase pim-1 . This kinase plays a crucial role in cell survival and proliferation, making it a significant target in cancer research .
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase pim-1 affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and survival .
Pharmacokinetics
It is known that the compound has alow molecular weight , which is beneficial for its bioavailability .
Result of Action
The inhibition of Serine/threonine-protein kinase pim-1 by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the inhibition of tumor growth in cancerous cells .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[3,2-b]pyridin-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several key enzymes and proteins, including fibroblast growth factor receptors (FGFRs). The interaction with FGFRs is particularly noteworthy as it can inhibit the signaling pathways associated with these receptors, which are involved in cell proliferation, migration, and angiogenesis . Additionally, this compound has been found to bind to other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through the disruption of cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and growth. Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of FGFRs, which prevents the activation of downstream signaling pathways . This inhibition is achieved through the binding of this compound to the ATP-binding site of the receptor, blocking its activity. Additionally, this compound can modulate the activity of other enzymes and proteins by binding to their active sites or allosteric sites, leading to changes in their function and stability.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to maintain its inhibitory activity against FGFRs, although some degradation may occur under certain conditions . Long-term studies have demonstrated that this compound can have sustained effects on cell proliferation and survival, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits tumor growth and reduces metastasis without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound can also interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors, including its interaction with transporters and binding proteins . This compound can be actively transported into cells via specific transporters, and once inside, it can bind to various intracellular proteins, affecting its localization and accumulation. These interactions play a critical role in determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . The targeting of this compound to these compartments is mediated by post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to interact with its molecular targets and exert its biochemical effects.
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDXAJRRBUWIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657105 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092960-98-9 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



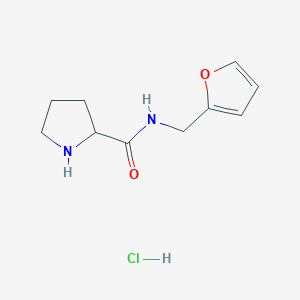
![6-Aminospiro[3.3]hept-2-ylamine dihydrochloride](/img/structure/B1386630.png)
![2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1386631.png)
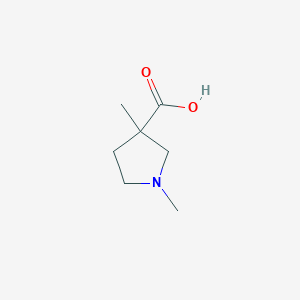
![3-[(4-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386636.png)


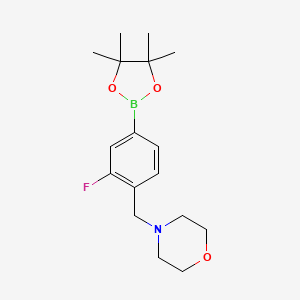
![3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid](/img/structure/B1386645.png)
![1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1386646.png)
